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Compound of Interest

Compound Name:
1-Bromo-6-chloro-3-

methylisoquinoline

CAS No.: 2138200-43-6

Cat. No.: B2686808

Get Quote

Executive Summary
This guide outlines the structural characterization, crystallization protocols, and comparative

analysis for 1-Bromo-6-chloro-3-methylisoquinoline (CAS: 2138200-43-6). As a tri-

substituted isoquinoline scaffold, this compound represents a critical building block in the

synthesis of PROTAC linkers and kinase inhibitors. This document provides a roadmap for

researchers to generate authoritative crystal structure data, contrasting it with structural

analogs to elucidate the steric and electronic effects of the C3-methyl and C6-chloro

substituents.
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Feature Specification

Compound Name 1-Bromo-6-chloro-3-methylisoquinoline

CAS Registry 2138200-43-6

Molecular Formula

C

H

BrClN

Molecular Weight 256.53 g/mol

Core Scaffold Isoquinoline

Key Substituents
C1-Bromo (Reactive handle), C6-Chloro

(Lipophilic modulator), C3-Methyl (Steric block)

Structural Significance
The 1-Bromo-6-chloro-3-methylisoquinoline scaffold is distinct from its analogs due to the

interplay between the C1-halogen and the C3-methyl group. Unlike the planar packing often

seen in simple isoquinolines, the C3-methyl group introduces steric bulk adjacent to the

nitrogen lone pair, potentially altering the crystal packing motif and solubility profile compared

to the non-methylated analog, 1-Bromo-6-chloroisoquinoline.

Experimental Protocol: Crystallization & Data
Acquisition
To publish a rigorous structure, the following self-validating workflow is recommended. This

protocol is designed to overcome common twinning issues associated with planar aromatic

stacks.

A. Crystallization Strategy
Objective: Obtain single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm in at least two

dimensions).

Solvent Screening (Vapor Diffusion):
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Primary Solvent: Dissolve 20 mg of compound in minimal Dichloromethane (DCM) or

Chloroform (CHCl

).

Antisolvent: Slowly diffuse Hexane or Pentane into the solution at 4°C.

Rationale: Halogenated isoquinolines are moderately lipophilic. The DCM/Hexane system

promotes slow nucleation, reducing defect formation.

Alternative Method (Slow Evaporation):

Use Ethanol/Acetone (1:1). The presence of the C3-methyl group may disrupt hydrogen

bonding networks; protic solvents can sometimes stabilize specific polymorphs via weak

C-H...O interactions.

B. X-Ray Diffraction Parameters
Standard: Mo-K

radiation (

= 0.71073 Å) at 100 K.

Temperature Control: Collect data at 100 K to minimize thermal motion of the terminal

halogens (Br, Cl), which often exhibit high B-factors.

Resolution: Aim for 0.75 Å resolution to accurately resolve the C-Cl vs. C-Br bond lengths,

preventing assignment errors due to electron density similarities.

Comparative Analysis: Alternatives & Benchmarking
To validate the "performance" of the crystal structure (i.e., packing efficiency, stability, and

intermolecular interactions), compare the target against these established alternatives.

Comparison Table: Structural Analogs
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Parameter
Target: 1-Bromo-6-

chloro-3-

methylisoquinoline

Alt A: 1-Bromo-6-

chloroisoquinoline

Alt B: 3-

Methylisoquinoline

CAS 2138200-43-6 89402-43-1 1125-80-0

Steric Bulk
High (C3-Methyl + C1-

Br)
Moderate (C1-Br only) Low (C3-Methyl only)

Predicted Packing

Herringbone or

Slipped Stack (Methyl

disruption)

Planar

-

Stacking

Slipped Stack

Halogen Bonding
C-Br...N (likely

blocked by Me)

Strong C-Br...N

expected
N/A

Melting Point Expected: 80–120 °C 71–75 °C 35–38 °C

Mechanistic Insight
Effect of C3-Methylation: In Alt A, the lack of a C3-substituent allows the isoquinoline

nitrogen to accept halogen bonds (C-Br...N). In the Target, the C3-methyl group sterically

shields the nitrogen, likely forcing the crystal lattice to rely on weaker Cl...Cl or Br...

interactions rather than dominant halogen bonds.

Regio-Stability: The C6-Chloro position is electronically stable. Comparing bond lengths of

C6-Cl in the Target vs. Alt A will reveal if the C1-Br induces any inductive perturbation across

the rings.

Visualization of Structural Workflow
The following diagram illustrates the decision matrix for solving the structure, emphasizing the

handling of halogen atoms.
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Caption: Workflow for isolating and solving the crystal structure of halogenated isoquinolines.
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Understanding the intermolecular forces is crucial for drug design (e.g., binding affinity

prediction).
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Caption: Predicted intermolecular interaction map highlighting the steric influence of the C3-

Methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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